
1-Nonyne, 9-(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyne, 9-(1,1-dimethylethoxy)- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a derivative of 1-nonyne, where a tert-butoxy group is attached to the ninth carbon atom. Alkynes are known for their high reactivity due to the triple bond, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyne, 9-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-nonyne, which can be prepared through dehydrohalogenation of 1,2-dihalononane using a strong base like sodium amide (NaNH₂) or potassium hydroxide (KOH).
Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-Nonyne, 9-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 1-Nonyne: Large-scale dehydrohalogenation of 1,2-dihalononane.
Functionalization: Introduction of the tert-butoxy group using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Nonyne, 9-(1,1-dimethylethoxy)- undergoes various chemical reactions typical of alkynes:
Hydrogenation: Addition of hydrogen (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) to form alkanes.
Halogenation: Reaction with halogens (e.g., bromine, chlorine) to form dihaloalkanes.
Hydration: Addition of water in the presence of a strong acid catalyst to form ketones or aldehydes.
Oxidation: Reaction with oxidizing agents (e.g., potassium permanganate) to form carboxylic acids
Scientific Research Applications
1-Nonyne, 9-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nonyne, 9-(1,1-dimethylethoxy)- involves its high reactivity due to the carbon-carbon triple bond. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products. The tert-butoxy group can also influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Nonyne, 9-(1,1-dimethylethoxy)- can be compared with other alkynes such as:
1-Octyne: Similar structure but with one less carbon atom.
1-Decyne: Similar structure but with one more carbon atom.
1-Nonyne: The parent compound without the tert-butoxy group.
The presence of the tert-butoxy group in 1-Nonyne, 9-(1,1-dimethylethoxy)- makes it unique, as it can influence the compound’s reactivity and stability, providing distinct advantages in synthetic applications .
Properties
CAS No. |
93827-20-4 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxy]non-1-yne |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h1H,6-12H2,2-4H3 |
InChI Key |
LJSLGOFHYSFRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


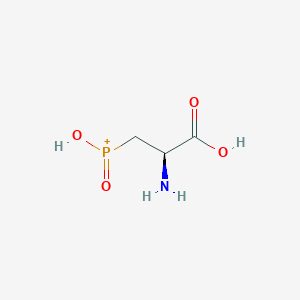
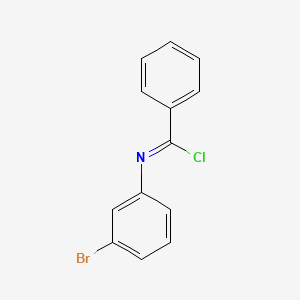
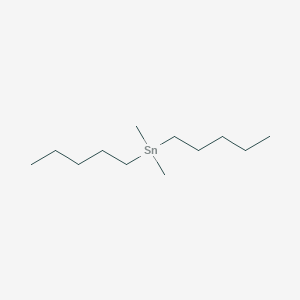

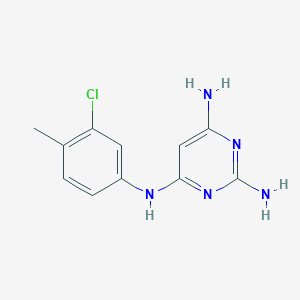
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)


![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
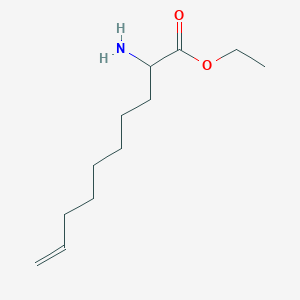
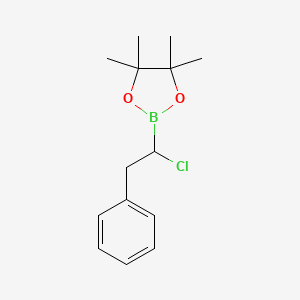
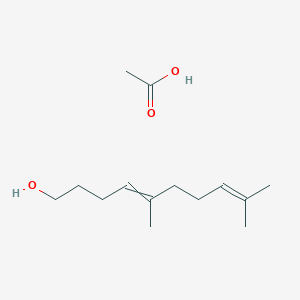
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

